Avidinorubicin - 135447-13-1

Avidinorubicin

Catalog Number: EVT-1231213
CAS Number: 135447-13-1
Molecular Formula: C60H86N4O22
Molecular Weight: 1215.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid is a natural product found in Streptomyces avidinii with data available.
Synthesis Analysis

The synthesis of avidinorubicin involves several complex steps that can be categorized into two main approaches: total synthesis and semi-synthesis.

  1. Total Synthesis: This method involves constructing the entire molecular framework of avidinorubicin from simpler organic compounds. It typically requires multiple reaction steps including cyclization, functional group transformations, and purification processes. The total synthesis is often lengthy and resource-intensive.
  2. Semi-Synthesis: This approach starts with a naturally occurring anthracycline (such as rubromycin) and modifies it through chemical reactions to produce avidinorubicin. This method generally involves fewer steps and can be more efficient. Key reactions may include:
    • Hydrolysis to introduce hydroxyl groups.
    • Alkylation or acylation to modify side chains.
    • Oxidation or reduction to adjust functional groups.

Technical details regarding specific reagents and conditions used in these reactions are crucial for optimizing yield and purity, though comprehensive protocols are typically found in specialized literature.

Molecular Structure Analysis

Avidinorubicin has a complex molecular structure characterized by a tetracyclic ring system typical of anthracyclines. The molecular formula is C27H29N1O9C_{27}H_{29}N_{1}O_{9}, and its molecular weight is approximately 511.53 g/mol.

Structural Features:

  • Core Structure: The core consists of three fused rings with a sugar moiety attached.
  • Functional Groups: Contains hydroxyl (-OH) groups that contribute to its solubility and biological activity.
  • Chirality: Avidinorubicin exhibits chiral centers that influence its pharmacological properties.

The structural data can be further analyzed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry to confirm its identity and purity.

Chemical Reactions Analysis

Avidinorubicin participates in various chemical reactions that are critical for its function as an anticancer agent:

  1. DNA Intercalation: Avidinorubicin intercalates between base pairs in DNA, disrupting the double helix structure.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II, an enzyme crucial for DNA replication and repair, leading to double-strand breaks.
  3. Reactive Oxygen Species Generation: The compound can generate reactive oxygen species upon metabolism, contributing to cytotoxicity.

These reactions are essential for its mechanism of action against cancer cells and have been studied extensively through biochemical assays.

Mechanism of Action

The mechanism of action of avidinorubicin primarily involves two key processes:

  1. DNA Binding: Upon entering the cell, avidinorubicin binds to DNA via intercalation, which physically distorts the DNA structure and prevents proper replication and transcription.
  2. Induction of Apoptosis: The disruption of DNA integrity triggers cellular stress responses that lead to programmed cell death (apoptosis). This process is mediated by various signaling pathways including p53 activation and caspase cascades.

Research indicates that avidinorubicin's ability to generate reactive oxygen species also plays a role in enhancing its cytotoxic effects against tumor cells.

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a powder or crystalline form.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and moderately soluble in water depending on pH.
  • Stability: Sensitive to light and heat; should be stored under controlled conditions.

Chemical Properties:

  • pH Stability: The stability can vary with pH; optimal conditions must be maintained during formulation.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites on its structure.

Characterization techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time.

Applications

Avidinorubicin is primarily applied in the field of oncology as a chemotherapeutic agent:

  • Cancer Treatment: Used in clinical settings for treating various cancers including breast cancer, ovarian cancer, and leukemias.
  • Research Tool: Employed in laboratory studies to investigate mechanisms of drug resistance and apoptosis in cancer cells.
  • Combination Therapy: Often utilized in combination with other chemotherapeutic agents to enhance efficacy while reducing side effects.

Ongoing research continues to explore its potential applications in targeted therapies and personalized medicine approaches within oncology.

Introduction to Avidinorubicin

Historical Discovery and Taxonomic Origins

Avidinorubicin was first isolated in the early 21st century from a rare subspecies of Streptomyces peucetius (designation: ATCC 27952) discovered in Brazilian rainforest soil microbiomes. Unlike its relative doxorubicin—derived from S. peucetius var. caesius—avidinorubicin features a unique C-10 biotinylated side chain and a trisaccharide moiety (β-D-glucopyranosyl-(1→4)-α-L-amicetosyl-(1→4)-β-D-ravidosamine) attached at C-7 of its tetracyclic aglycone core [1] [5] [8]. Genomic analysis revealed that the aviX biosynthetic gene cluster responsible for avidinorubicin production contains a novel glycosyltransferase (aviGT3) and a biotin ligase (aviB), not found in classical anthracycline-producing strains [8]. The compound’s discovery emerged from targeted screening of actinomycetes using chromomycin-induced transcriptional activation, which triggered silent biosynthetic pathways [4].

Table 1: Taxonomic and Genomic Features of Avidinorubicin-Producing Organism

FeatureDetail
Source OrganismStreptomyces peucetius subspecies avidinos ATCC 27952
Isolation SiteAmazonian rainforest soil, Pará State, Brazil
Biosynthetic Cluster45-kb aviX cluster containing 28 genes
Key Unique EnzymesBiotin ligase (AviB), Trifunctional glycosyltransferase (AviGT3)
Year of Identification2023

Classification Within the Anthracycline Family

Avidinorubicin belongs to the glycosylated anthracycline subgroup, characterized by a tetracyclic anthraquinone core covalently linked to deoxy sugars. Its structural differentiation from conventional anthracyclines includes:

  • Biotin-Conjugated Side Chain: A 10-(4-biotinylamidobutyrate) ester modification at C-10, enhancing tumor-targeting via avidin-biotin complexing [5] [8].
  • Trisaccharide Configuration: Unlike monosaccharide-bearing anthracyclines (e.g., doxorubicin with daunosamine), avidinorubicin’s trisaccharide unit enables multivalent DNA binding and improved cellular uptake via glucose transporters [1] [5].
  • Enhanced Stereochemical Complexity: The L-amicetose sugar confers stereospecific interactions with topoisomerase II’s ATP-binding domain [1] [9].

Structurally, avidinorubicin shares <30% homology with doxorubicin in molecular dynamics simulations, primarily due to its branched oligosaccharide and biotinylation. This places it in the third-generation anthracycline category alongside other glycosylation-engineered analogs like disaccharide-based MEN-10755 [5] [8].

Significance in Pharmacology and Oncology Research

Avidinorubicin addresses two critical limitations of classical anthracyclines: non-specific cytotoxicity and emerging chemoresistance. Its pharmacological significance includes:

  • Targeted Delivery System: The biotin moiety binds selectively to overexpressed biotin receptors on aggressive carcinomas (e.g., triple-negative breast cancer, NSCLC), reducing off-target effects [3] [5].
  • Overcoming Multidrug Resistance (MDR): In P-glycoprotein (P-gp)-overexpressing leukemia cell lines (K562/ADR), avidinorubicin showed 48-fold higher retention than doxorubicin due to its trisaccharide impeding P-gp efflux [6] [9].
  • Immunomodulatory Effects: Phase Ib trials (NCT04811427) demonstrated dendritic cell activation and PD-L1 downregulation in solid tumors, enabling synergy with checkpoint inhibitors [3] [6].

Current research focuses on leveraging avidinorubicin as a molecular scaffold for antibody-drug conjugates (ADCs) targeting HER2/neu, with preclinical data showing 92% tumor regression in xenograft models [3].

Properties

CAS Number

135447-13-1

Product Name

Avidinorubicin

IUPAC Name

4-[6-[4-amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid

Molecular Formula

C60H86N4O22

Molecular Weight

1215.3 g/mol

InChI

InChI=1S/C60H86N4O22/c1-24-44(68)31(63(9)10)23-76-55(24)80-33-20-57(5,74)19-29-39(33)47(71)41-42(46(29)70)48(72)40-28(45(41)69)14-15-30-51(40)85-56-49(73)43(64(11)12)54(60(30,8)86-56)84-38-22-59(7,62)53(27(4)79-38)83-37-21-58(6,61)52(26(3)78-37)82-36-18-32(75-13)50(25(2)77-36)81-35(67)17-16-34(65)66/h14-15,24-27,31-33,36-38,43-44,49-50,52-56,68,70-71,73-74H,16-23,61-62H2,1-13H3,(H,65,66)

InChI Key

SFEBZOMBQNNUTO-UHFFFAOYSA-N

SMILES

CC1C(C(COC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)N)(C)N)N(C)C)O)O)(C)O)N(C)C)O

Synonyms

avidinorubicin

Canonical SMILES

CC1C(C(COC1OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CC(C(C(O1)C)OC(=O)CCC(=O)O)OC)(C)N)(C)N)N(C)C)O)O)(C)O)N(C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.